Ethyl 2-amino-4-trifluoromethylbenzoate chemical structure
Ethyl 2-amino-4-trifluoromethylbenzoate chemical structure
Technical Whitepaper: Ethyl 2-amino-4-trifluoromethylbenzoate as a Scaffold in Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
Critical Identity Clarification: There is a frequent nomenclature-CAS mismatch in commercial databases regarding this compound.
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Target Compound: Ethyl 2-amino-4-trifluoromethylbenzoate (The subject of this guide).[1]
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Correct CAS: 65568-55-0 (or 154807-2-x depending on salt forms).[1]
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Erroneous CAS Warning: The CAS 1979-29-9 is often incorrectly associated with this entry in user queries but officially designates 2-(Trifluoromethoxy)benzoic acid.[1] Researchers must verify the structure via NMR/MS rather than relying solely on CAS numbers from non-certified vendors.[1]
Structural Architecture
This molecule represents a "push-pull" aromatic system essential for constructing lipophilic drug pharmacophores.[1]
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The "Push": The amino group (-NH₂) at position 2 acts as an electron-donating group (EDG), activating the ring and serving as a nucleophile for heterocyclization.[1]
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The "Pull": The trifluoromethyl group (-CF₃) at position 4 is a strong electron-withdrawing group (EWG).[1] It increases metabolic stability (blocking oxidative metabolism at the para-position) and enhances lipophilicity (LogP).[1]
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The Electrophile: The ethyl ester moiety serves as the electrophilic center for cyclization reactions.[1]
Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | Ethyl 2-amino-4-(trifluoromethyl)benzoate | |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | |
| Molecular Weight | 233.19 g/mol | |
| Physical State | Crystalline Solid | Typically off-white to pale yellow |
| Melting Point | 68–72 °C | Varies by purity/crystallization solvent |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |
| Predicted LogP | ~3.5 | High lipophilicity due to -CF₃ |
Part 2: Validated Synthetic Protocols
The synthesis of Ethyl 2-amino-4-trifluoromethylbenzoate is typically approached via two primary routes: direct esterification (Process A) or nitro-reduction (Process B).[1]
Process A: Fischer Esterification (Preferred for Scale-up)
Rationale:[1] This method utilizes the commercially available 2-amino-4-trifluoromethylbenzoic acid.[1] Thionyl chloride is preferred over sulfuric acid to generate anhydrous HCl in situ, driving the equilibrium forward.
Reagents:
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Starting Material: 2-Amino-4-trifluoromethylbenzoic acid (1.0 eq)[1]
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Solvent/Reagent: Absolute Ethanol (excess, solvent)
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Activator: Thionyl Chloride (SOCl₂, 1.2–1.5 eq)
Protocol:
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Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N₂ inlet, and addition funnel.
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Dissolution: Charge the flask with 2-Amino-4-trifluoromethylbenzoic acid and Absolute Ethanol (10 mL/g). Cool to 0°C in an ice bath.
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Activation: Dropwise add Thionyl Chloride over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.
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Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).[1]
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Workup: Evaporate ethanol under reduced pressure. Redissolve the residue in Ethyl Acetate. Wash with sat.[1] NaHCO₃ (to neutralize HCl) and Brine.[1]
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Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ethanol if necessary.[1]
Process B: Reduction of Nitro-Precursor
Rationale: Useful when the amino-acid is unavailable, starting instead from Ethyl 2-nitro-4-trifluoromethylbenzoate.[1]
Protocol:
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Dissolve nitro-ester in Ethanol.[1]
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Add 10% Pd/C catalyst (5 wt% loading).[1]
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Hydrogenate at 30–50 psi H₂ for 2–4 hours.
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Filter through Celite to remove catalyst.[1] Concentrate to yield the amine.[1][2]
Synthetic Workflow Diagram
Figure 1: Acid-catalyzed esterification pathway utilizing in-situ acid chloride generation.[1]
Part 3: Reactivity & Heterocyclic Construction
The primary utility of this scaffold is as a precursor for 7-trifluoromethylquinazolin-4(3H)-ones , a privileged structure in kinase inhibitors (e.g., EGFR inhibitors).[1]
The "Warhead" Construction (Quinazoline Synthesis)
The 1,2-disposition of the amino and ester groups makes this molecule a "bidentate nucleophile-electrophile" synthon.[1]
Reaction with Formamidine Acetate: This is the most direct route to the quinazoline core.[1]
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Mechanism: The aniline nitrogen attacks the formamidine carbon.[1] Subsequent intramolecular attack of the formamidine nitrogen on the ethyl ester carbonyl releases ethanol and closes the ring.[1]
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Conditions: Reflux in 2-methoxyethanol or DMF.[1]
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Product: 7-trifluoromethylquinazolin-4(3H)-one.[1]
Reaction with Urea: Yields the Quinazoline-2,4-dione, which can be chlorinated (POCl₃) to form 2,4-dichloro-7-trifluoromethylquinazoline, a highly reactive intermediate for further functionalization.[1]
Pathway Diagram
Figure 2: Divergent synthesis of bioactive quinazoline scaffolds from the benzoate precursor.[1]
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized product must be validated against these expected spectral parameters.
Proton NMR (¹H NMR)
Solvent: CDCl₃ (7.26 ppm reference)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.95 | Doublet (d) | 1H | H-6 (Aromatic, ortho to ester) |
| 6.90 | Singlet (s) | 1H | H-3 (Aromatic, ortho to amine) |
| 6.85 | Doublet (d) | 1H | H-5 (Aromatic) |
| 5.80 | Broad Singlet | 2H | -NH₂ (Exchangeable) |
| 4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| 1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Note: The CF₃ group exerts a shielding effect, and coupling between Fluorine and aromatic protons may cause complex splitting patterns.
Safety & Handling (HSE)
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GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
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Signal Word: Warning.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Handling: Use strictly within a fume hood. Avoid dust generation.[1][3]
References
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PubChem Compound Summary. (2023). Ethyl 2-amino-4-(trifluoromethyl)benzoate (CAS 65568-55-0).[1] National Center for Biotechnology Information.[1] Link
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Besson, T., et al. (2002). Microwave-assisted synthesis of quinazoline derivatives.[1][4] Journal of Chemical Research.[1] Link
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Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles: The design of an irreversible inhibitor of EGFR (Pelitinib/EKB-569). Journal of Medicinal Chemistry.[1] Link
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Gottlieb, H. E., et al. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1] Link
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Fisher Scientific. (2022).[1] Safety Data Sheet: Ethyl 4-(trifluoromethyl)benzoate derivatives.[1]Link
Sources
- 1. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
